Product packaging for C.I. Disperse orange 73(Cat. No.:CAS No. 40690-89-9)

C.I. Disperse orange 73

Cat. No.: B1345962
CAS No.: 40690-89-9
M. Wt: 443.5 g/mol
InChI Key: SCLYXZFZPIKFAH-UHFFFAOYSA-N
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Description

Contextual Significance of Disperse Dyes in Industrial Effluents

The dyeing process in the textile industry is a major contributor to water pollution. ijrar.org Depending on the dye class, the loss of dye to wastewater can range from 2% for basic dyes to as high as 50% for reactive dyes. fibre2fashion.com This results in large volumes of highly colored and chemically complex industrial effluents being discharged into the environment. fibre2fashion.comresearchgate.net Such wastewater can exhibit a wide pH range and may contain heavy metals. ijrrjournal.com The presence of these dyes in water bodies is a significant environmental issue. ijrar.org

The Role of Disperse Orange 73 within the Azo Disperse Dye Class

Disperse Orange 73, a monoazo dye, is a brilliant orange or orange-red powder. worlddyevariety.comdyestuffscn.com It is primarily used for dyeing and printing on polyester (B1180765), polyester/cotton, and polyester/acetate fiber fabrics. worlddyevariety.comdyestuffscn.com Beyond its use as a standalone color, it is also a key component in the formulation of Disperse Black 2 B-SF. worlddyevariety.comdyestuffscn.com The dye is noted for its vibrant color, moderate dyeing depth, and good fastness to light, heat, water, and sublimation. worlddyevariety.comdyestuffscn.com

Table 1: Properties of Disperse Orange 73

Property Value
C.I. Name Disperse Orange 73
C.I. Number 111193
CAS Number 79300-11-1, 40690-89-9
Molecular Formula C24H21N5O4
Molecular Weight 443.45 g/mol
Appearance Orange-red powder
Structure Single azo class

Data sourced from multiple references. worlddyevariety.comdyestuffscn.com

Overview of Environmental Concerns Associated with Azobenzene (B91143) Disperse Dyes

The widespread use of azobenzene disperse dyes raises significant environmental and health concerns. sustainability-directory.com A primary issue is their persistence and potential for bioaccumulation in the environment. ijrrjournal.com Due to their chemical structure, many of these dyes are not readily biodegradable. ijrrjournal.com

A major environmental threat stems from the breakdown of azo dyes into aromatic amines, which can occur through the cleavage of the central azo bond. ijrrjournal.com Many of these aromatic amines are classified as carcinogenic and mutagenic, posing a considerable risk to both ecosystems and human health. ijrrjournal.comresearchgate.net The discharge of untreated effluents containing these dyes can lead to several adverse effects on aquatic environments. The coloration of water bodies reduces sunlight penetration, which in turn inhibits the photosynthesis of aquatic plants and algae. sustainability-directory.commdpi.com This disruption of primary producers can have cascading effects throughout the food web. sustainability-directory.com Furthermore, the presence of these dyes can increase the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of the water, leading to a decrease in dissolved oxygen, which is detrimental to aquatic life. ijrrjournal.comijrar.org

Recent research has also detected azobenzene disperse dyes, including Disperse Orange 73, in indoor house dust, indicating that these dyes can be shed from textiles and accumulate in indoor environments. nih.govduke.edu This raises concerns about chronic human exposure, particularly for children. nih.govduke.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N5O4 B1345962 C.I. Disperse orange 73 CAS No. 40690-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40690-89-9

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate

InChI

InChI=1S/C24H21N5O4/c25-15-4-16-28(17-18-33-24(30)19-5-2-1-3-6-19)22-11-7-20(8-12-22)26-27-21-9-13-23(14-10-21)29(31)32/h1-3,5-14H,4,16-18H2

InChI Key

SCLYXZFZPIKFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Other CAS No.

40690-89-9

Origin of Product

United States

Environmental Dynamics and Distribution of Azobenzene Disperse Dyes

Occurrence and Detection in Aquatic Ecosystems

The release of textile industry wastewater is a primary pathway for disperse dyes to enter aquatic environments. waterandwastewater.comgenesiswatertech.com These effluents can contain a complex mixture of chemicals, including unfixed dyes, which can impact the quality of receiving water bodies. nih.gov

Effluent Contamination and Receiving Water Assessment

The textile dyeing process is water-intensive, and the resulting wastewater can carry significant loads of pollutants, including disperse dyes. genesiswatertech.comcondorchem.com Inefficient dyeing processes can lead to a portion of the dye not binding to the fabric and being discharged into the wastewater. waterandwastewater.com While specific data on the concentration of Disperse Orange 73 in textile effluents is not extensively detailed in the provided search results, studies have developed methods to detect various disperse dyes, including other orange dyes like Disperse Orange 1, 3, and 25, in treated effluents and receiving waters. oup.comoup.com For instance, one study detected Disperse Red 1, Disperse Blue 373, and Disperse Violet 93 in treated effluent and surrounding waters of a textile dye industry in Brazil at concentrations ranging from 84 to 3452 ng L⁻¹. oup.com Another study noted the presence of Disperse Orange 37 in sewage sludge. researchgate.net The presence of these related compounds suggests that Disperse Orange 73 could also be present in similar environmental samples. The complex nature of textile wastewater, with its variable pH and high concentrations of organic and inorganic pollutants, makes the treatment process challenging. nih.govcondorchem.com

Monitoring of Disperse Dyes in Drinking Water Treatment Systems

The potential for disperse dyes to persist through wastewater treatment and enter sources of drinking water is a concern. oup.com While industrial water treatment can remove a significant portion of many contaminants, complete removal of all dye types is not always achieved. oup.com This can lead to the presence of these compounds in surface waters that may be used for drinking water abstraction. oup.com Research has focused on developing sensitive analytical methods, such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (SPE-LC-ESI-MS/MS), to monitor for a range of disperse dyes in environmental water samples, including those from drinking water treatment plants. oup.comoup.com One study successfully used this method to detect several disperse dyes in samples collected upstream and downstream of a drinking water treatment plant. oup.com Although Disperse Orange 73 was not specifically among the dyes quantified in that particular study, the methodology is applicable to a broad range of similar compounds. oup.comoup.com

Presence and Characterization in Indoor Environments

Beyond aquatic systems, disperse dyes, including Disperse Orange 73, have been identified as contaminants in indoor environments, primarily through their association with textile products. nih.govnih.gov

Identification and Quantification in House Dust Samples

Recent research has confirmed the presence of Disperse Orange 73 in house dust. nih.govduke.edu A comprehensive study investigating azobenzene (B91143) disperse dyes in 124 house dust samples detected Disperse Orange 73. nih.govnih.gov This study utilized high-resolution mass spectrometry for both targeted and suspect screening of dyes in the dust samples. nih.govnih.gov While the detection frequency for Disperse Orange 73 was not among the highest of the dyes tested, its presence indicates that it is shed from consumer products and accumulates in the indoor environment. nih.gov

A study analyzing various indoor environments found that brominated azo dyes were frequently detected and abundant in dust from childcare facilities, houses, hair salons, and a research facility. researchgate.netutoronto.ca Although this study focused on brominated dyes, it highlights the general prevalence of azo dyes in indoor dust. researchgate.netutoronto.ca

Sources and Pathways of Indoor Contamination from Textile Products

The primary source of Disperse Orange 73 and other disperse dyes in indoor dust is the shedding of fibers from textile products. nih.govnih.gov These dyes are used to color synthetic fabrics such as polyester (B1180765), which are common in clothing, upholstery, and other household textiles. nih.govresearchgate.net The dyes are physically bound to the fibers and can be released through mechanical abrasion (wear and tear), leaching into water (during washing), or transferring to skin through contact. nih.govresearchgate.net Once released, the dye-laden fibers or particles can become airborne and settle as a component of house dust. nih.gov This dust then acts as a reservoir for these chemical compounds within the home. duke.edu

Correlations with Other Organic Contaminant Classes in Indoor Dust

Studies analyzing the chemical composition of house dust have found that the presence of certain disperse dyes can be correlated with other classes of organic contaminants. nih.govnih.gov For example, one study found that some azobenzene disperse dyes were correlated with numerous flame retardants and several antimicrobials. nih.govnih.gov This suggests that products treated with a variety of chemical additives may be a common source of multiple contaminants in house dust. The co-occurrence of these different chemical classes highlights the complex mixture of substances present in the indoor environment. nih.gov

Synthesis and Molecular Engineering of Novel Disperse Dye Structures

Methodologies for Disperse Dye Synthesis

The synthesis of disperse dyes, including Disperse Orange 73, involves several established and emerging methodologies. These approaches aim to create dyes with desirable properties, such as good color fastness and dyeing performance.

Conventional Synthetic Routes for Azo Disperse Dyes

The traditional and most common method for synthesizing azo disperse dyes like Disperse Orange 73 is a two-step process involving diazotization followed by an azo coupling reaction. researchgate.netaithor.com

The synthesis of Disperse Orange 73 begins with the diazotization of a primary aromatic amine, in this case, p-nitroaniline. guidechem.comcolorfuldyes.com This reaction is typically carried out in the presence of a mineral acid and sodium nitrite (B80452) at a low temperature (0-5 °C) to form a diazonium salt. mdpi.com

The second step is the coupling reaction, where the newly formed diazonium salt reacts with a coupling component. For Disperse Orange 73, the coupling component is 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate. worlddyevariety.com This component is prepared beforehand by the benzoylation of N-cyanoethyl-N-hydroxyethylaniline. chemicalbook.comguidechem.com The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling component, resulting in the formation of the azo dye. aithor.com The final product is then filtered, ground, and dried. guidechem.comcolorfuldyes.com

This conventional method is widely used due to its simplicity and the ready availability of starting materials. mdpi.com

Novel Approaches Utilizing Enaminone Derivatives

Recent research has focused on the use of enaminones as versatile building blocks for the synthesis of novel disperse dyes. mdpi.comnih.govajol.info Enaminones can be synthesized through the condensation of acetophenone (B1666503) derivatives with dimethylformamide dimethyl acetal (B89532) (DMFDMA). ajol.info These enaminone derivatives can then be coupled with diazonium salts to produce a variety of azo disperse dyes. mdpi.comajol.info This method offers a route to new dye structures with potentially improved properties. nih.govajol.info

For instance, novel disperse dyes have been synthesized by coupling 1-(3-aryl)-3-(dimethylamino)prop-2-en-1-one (enaminone) derivatives with the diazonium salt of para-chloroaniline. mdpi.comnih.gov This approach has been highlighted as an environmentally friendly method for producing disperse azo dyes with high yields. mdpi.comnih.gov

Pyridone-Based Disperse Dye Synthesis

Pyridone derivatives are another important class of coupling components used in the synthesis of disperse dyes. ekb.egnih.gov Dyes based on pyridone moieties are known for their excellent fastness properties. ekb.eg The synthesis typically involves reacting a pyridone derivative with a diazonium salt. ekb.egnih.gov

One synthetic route involves the preparation of pyridone derivatives by reacting ethyl cyanoacetate (B8463686) with an amine to produce an amide derivative, which then reacts with an acetoacetate (B1235776) to form the pyridone ring. ekb.eg These pyridone compounds can then be coupled with various aromatic diazonium salts to yield a range of arylhydrazono disperse dyes. ekb.eg Another approach involves a three-component condensation of a β-ketoester, an alkyl cyanoacetate, and a primary amine to generate the pyridone structure, which can be achieved through conventional heating or more efficiently using microwave irradiation. mdpi.com

Sustainable Synthesis Practices and Green Chemistry Principles

The textile industry is increasingly focusing on sustainable and environmentally friendly practices, which extends to the synthesis of dyes. mdpi.comacs.org Green chemistry principles are being applied to reduce the environmental impact of dye production. This includes the use of less hazardous starting materials, the development of solvent-free or water-based reaction systems, and the use of energy-efficient methods like microwave-assisted synthesis. mdpi.comacs.org

Microwave irradiation, for example, has been shown to significantly reduce reaction times and improve yields in the synthesis of pyridone-based disperse dyes compared to conventional heating methods. mdpi.commdpi.com The reuse of dye baths is another sustainable practice that helps in treating wastewater and reducing costs. mdpi.comnih.gov Furthermore, the development of disperse reactive dyes suitable for dyeing natural fibers in supercritical carbon dioxide offers a water-free and environmentally friendly alternative to traditional aqueous dyeing methods. acs.orgnih.govsci-hub.se

Structure-Reactivity Relationships in Dye Synthesis

The relationship between the chemical structure of a dye and its reactivity and properties is a fundamental aspect of dye chemistry. nih.govnih.gov The color of an azo dye is determined by the azo bond and the associated chromophores and auxochromes. nih.gov The reactivity of the dye, particularly in the case of reactive dyes, is dependent on the structure of its reactive group. nih.govmetu.edu.tr

In azo disperse dyes, the electronic nature of substituents on the aromatic rings can influence the color and fastness properties. Electron-withdrawing groups can often lead to better light fastness. ekb.eg The structure of the coupling component also plays a significant role. For example, dyes based on pyridone moieties often exhibit excellent fastness properties. ekb.egnih.gov

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are increasingly being used to study the structure-performance relationship of dyes. nih.govresearchgate.net These theoretical calculations can provide insights into factors like band gap, electrophilicity, and nucleophilicity, which correlate with the dye's color intensity, stability, and interaction with the fiber. nih.gov

Spectroscopic Characterization of Synthesized Dyes

Once a dye is synthesized, its chemical structure and purity must be confirmed through various spectroscopic techniques. These methods provide detailed information about the molecular structure and functional groups present in the dye molecule.

Commonly used techniques include:

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption maxima (λmax) of the dye, which is related to its color. researchgate.netacs.org The solvent can affect the λmax, and this solvatochromic effect can provide information about the dye's interaction with its environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the dye molecule, such as C=O, C-N, C≡N, and the characteristic -N=N- azo linkage. ajol.infonih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the dye by showing the chemical environment of the hydrogen and carbon atoms. nih.govresearchgate.netresearchgate.netresearchgate.net This is crucial for confirming the exact arrangement of atoms in the molecule.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GCMS): These techniques are used to determine the molecular weight of the dye and to identify its fragmentation pattern, which helps in confirming the molecular structure. ajol.infonih.govacs.org

For example, in the characterization of novel azo disperse dyes, FTIR spectra have been used to confirm the presence of N-H, C=N, N=N, and SO₂ bands, while ¹H NMR has been used to identify protons of hydroxyl, sulfonamide, and azomethine groups. nih.gov Mass spectrometry provides the final confirmation of the molecular weight. nih.govacs.org

Computational Chemistry and Modeling of Disperse Orange 73

Density Functional Theory (DFT) Applications in Degradation Pathway Elucidation

Density Functional Theory (DFT) has become a important method for studying the degradation mechanisms of azo dyes. While specific DFT studies on the degradation of Disperse Orange 73 are not extensively documented in publicly available literature, the principles can be understood from studies on structurally similar dyes, such as Disperse Red 73 (DR73). csir.co.za

For instance, computational studies on DR73 have investigated the mechanistic pathways of its degradation initiated by hydroxyl radicals (•OH), which are highly reactive species generated in many advanced oxidation processes used for wastewater treatment. csir.co.za DFT calculations are employed to compare the feasibility of different reaction pathways, such as the •OH attack on the azo (-N=N-) bond versus an attack on a carbon-nitrogen (C–N) bond. csir.co.zaacs.org

The key steps in such a DFT analysis typically involve:

Geometry Optimization: The initial structures of the dye molecule, the radical species, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Energy Calculations: The energies of the reactants, intermediates, transition states, and products are calculated to determine the reaction's thermodynamics (e.g., reaction energies) and kinetics (e.g., activation barriers).

Pathway Comparison: By comparing the activation energies for different potential degradation steps, the most energetically favorable pathway can be identified. For DR73, it has been shown that while the initial attack of the •OH radical is more favorable at the azo site, the subsequent cleavage of a C–N bond may be kinetically more favorable than the direct rupture of the N=N bond. csir.co.za

Solvent Effects: The influence of a solvent, typically water, can be included in the calculations to provide a more realistic model of the degradation process in an aqueous environment. The presence of water was found to have a stabilizing effect on the N=N bond cleavage mechanism for DR73. csir.co.za

These computational insights help in predicting the primary degradation products and understanding the factors that influence the degradation rate and efficiency.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, a broader category that includes DFT, provide fundamental insights into the electronic structure and reactivity of molecules. These calculations are instrumental in understanding the mechanisms of action and interaction of dyes like Disperse Orange 73.

One application of quantum chemistry is the prediction of spectroscopic properties. For a series of mono-azo orange disperse dyes, quantum chemical calculations using Gaussian software have been employed to investigate the relationship between their molecular structures and their maximum absorption wavelengths (λmax). researchgate.net This involves:

Optimizing the molecular geometry to find the most stable conformation. researchgate.net

Performing time-dependent DFT (TD-DFT) calculations to simulate the electronic transitions and predict the UV-visible absorption spectrum. researchgate.netresearchgate.net

For Disperse Orange 73, a predicted maximum absorption wavelength was calculated and compared to experimental values, showing a very small error of -0.33%, which highlights the accuracy of these computational models. researchgate.net Such calculations are valuable for the rational design of new dyes with desired colors. researchgate.net

Quantum chemical calculations also help in understanding reactivity. By analyzing the distribution of electron density and molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack. This information is crucial for predicting how the dye will interact with other molecules, including its degradation and potential toxicity mechanisms. researchgate.net

Theoretical Modeling of Solubility in Advanced Solvents (e.g., Supercritical CO2)

The dyeing of textiles using supercritical carbon dioxide (scCO2) is an environmentally friendly alternative to traditional water-based dyeing. researchgate.net The solubility of disperse dyes in scCO2 is a critical parameter for the success of this technology. researchgate.net Theoretical modeling plays a key role in predicting and correlating this solubility data.

Several semi-empirical models have been developed to correlate the solubility of solutes in supercritical fluids. These models relate the solubility to the density of the supercritical fluid and temperature. Studies on disperse dyes structurally similar to Disperse Orange 73, such as Disperse Red 73, have compared the effectiveness of these models. researchgate.net

The most commonly used models include:

Chrastil Model: This model relates the logarithm of solubility to the logarithm of the supercritical fluid density and the inverse of the temperature. It is based on the assumption that an associate of a solute molecule and a certain number of solvent molecules is formed.

Mendez-Santiago–Teja (MST) Model: This model is based on the theory of dilute solutions and provides a relationship between the mole fraction solubility and the density of the supercritical fluid.

Kumar–Johnston (K-J) Model: This model proposes a linear relationship between the logarithm of the mole fraction solubility and the density of the supercritical fluid.

Bartle Model: This model also relates the mole fraction solubility to the density of the supercritical fluid and includes terms that account for the volatility of the solute.

A comparative study on several disperse dyes, including Disperse Red 73, evaluated these four models based on the Average Absolute Relative Deviation (AARD%) between the experimental and calculated solubilities. The results indicated that the Kumar–Johnston model provided the best correlation with the experimental data for DR 73, exhibiting the lowest AARD%. researchgate.net

Comparison of Semi-Empirical Models for Correlating the Solubility of Disperse Red 73 in scCO₂
ModelAverage Absolute Relative Deviation (AARD%)
Chrastil12.29%
Mendez-Santiago–Teja (MST)10.72%
Kumar–Johnston (K-J)10.37%
Bartle10.51%

Data derived from a study on C.I. Dispersed Red 73. researchgate.net

These models are essential for optimizing the conditions for supercritical fluid dyeing and for designing new dyes with improved solubility in scCO2.

Quantitative Structure-Activity Relationship (QSAR) Studies for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological or environmental activity. ecetoc.org These models are used to predict properties like toxicity, biodegradability, and bioaccumulation potential, which are crucial for assessing the environmental risk of chemicals. ecetoc.org

For azo dyes, including Disperse Orange 73, QSAR models are used to predict their environmental fate and effects. canada.ca Regulatory bodies in Canada, for instance, have used QSAR models to assess the persistence of azo dyes in water through aerobic biodegradation. canada.ca The reliability of these predictions depends on whether the chemical structure of the dye is well-represented in the training set of the model. canada.ca

In the context of environmental risk assessment, Disperse Orange 73 has been included in lists of substances for which QSAR data is considered for predicting properties like the bioconcentration factor (BCF). canada.ca While specific QSAR model details and their predictions for Disperse Orange 73 are often part of regulatory reports and may not be fully public, the approach generally involves:

Descriptor Calculation: A set of numerical descriptors representing the molecular structure of Disperse Orange 73 is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Application: These descriptors are used as input for a pre-existing QSAR model that has been trained on a dataset of chemicals with known environmental properties.

Prediction: The model then predicts the desired endpoint for Disperse Orange 73, such as its potential for bioaccumulation or its toxicity to aquatic organisms.

QSAR studies are a valuable component of a tiered approach to chemical risk assessment, allowing for the screening of large numbers of chemicals in a cost-effective and time-efficient manner. ecetoc.org

Analytical Methodologies for Disperse Orange 73 Detection and Quantification

Chromatographic Techniques for Trace Analysis (e.g., HPLC, UHPLC, TLC)

Chromatographic techniques are fundamental for separating Disperse Orange 73 from complex sample matrices prior to its detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely reported and robust techniques for the analysis of disperse dyes. doi.org These methods offer high resolution and sensitivity, making them suitable for trace analysis.

A standard procedure for the analysis of disperse dyes in textiles, DIN 54231, employs HPLC or Thin Layer Chromatography (TLC) coupled with various detectors. lcms.cz UHPLC systems, which use columns with smaller particle sizes (typically sub-2 µm), provide faster and more efficient separations compared to traditional HPLC systems. For instance, the analysis of azobenzene (B91143) disperse dyes, including Disperse Orange 73, has been successfully performed using UHPLC with a Thermo Hypersil Gold column (1.9 μm particle size, 2.1 × 100 mm) and a water:acetonitrile gradient. nih.gov The addition of formic acid to the mobile phase is common to improve peak shape and ionization efficiency when coupled with mass spectrometry. nih.gov

TLC is another technique used, often for initial screening or to determine the optimal mobile phase conditions for preparative chromatography to purify dye standards. nih.gov While less sensitive and quantitative than HPLC or UHPLC, TLC is a simple and cost-effective method for preliminary analysis. nih.gov

Table 1: Example of a UHPLC Gradient Program for Disperse Dye Analysis

Time (minutes) Mobile Phase A (%) (Water + 0.1% Formic Acid) Mobile Phase B (%) (Acetonitrile + 0.1% Formic Acid)
0.0 95 5
2.0 95 5
25.0 5 95
35.0 5 95
35.1 95 5
43.0 95 5

This table represents a typical gradient optimized for the separation of various small molecules, including disperse dyes. nih.gov

Mass Spectrometry Applications (e.g., ESI-MS/MS, HRMS)

Mass Spectrometry (MS) is a highly sensitive and selective detection technique, especially powerful when coupled with liquid chromatography (LC-MS). doi.org For the analysis of disperse dyes, Electrospray Ionization (ESI) is a common ionization source, typically operated in positive ion mode (ESI+) for this class of compounds. nih.gov

Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is essential for quantifying analytes in complex matrices like environmental water samples or textile extracts. oup.comresearchgate.net This approach, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces matrix interference.

High-Resolution Mass Spectrometry (HRMS), particularly with analyzers like the Orbitrap, provides highly accurate mass measurements (< 2 ppm mass accuracy). nih.gov This capability is invaluable for confirming the elemental composition of the detected analyte and for identifying unknown dyes or their transformation products in non-targeted screening studies. nih.govnih.gov For example, Disperse Orange 73 has been characterized using UHPLC coupled to a high-field Orbitrap Fusion Lumos mass spectrometer, which allows for confident structural confirmation. nih.gov

Method Validation Parameters (e.g., Linearity, Limits of Detection and Quantification, Recovery, Precision)

To ensure that an analytical method is fit for its purpose, it must be properly validated. eurachem.org Method validation establishes key performance characteristics through a series of defined experiments. researchgate.net While specific validation data for Disperse Orange 73 is not detailed in the provided literature, studies on other disperse dyes using similar analytical techniques provide a representative framework for the expected performance. oup.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. It is typically evaluated by a calibration curve and expressed by the correlation coefficient (R²). For a group of nine disperse dyes, excellent linearity was achieved with R² values of 0.992 or higher over a concentration range of 2.0 to 100.0 ng/mL. oup.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.com For an SPE-LC-ESI-MS/MS method, the method LOD and LOQ for nine disperse dyes were reported to be around 2.0 ng/L and 8.0 ng/L, respectively, demonstrating high sensitivity. oup.com

Recovery: This parameter assesses the accuracy of a method by determining the proportion of the analyte recovered from a sample matrix after the entire analytical procedure. For disperse dyes spiked into various water samples (Milli-Q, receiving waters, and treated water), average recoveries were greater than 70% with a relative standard deviation (RSD) below 20%. oup.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). For disperse dyes at a concentration of 25.0 ng/mL, intra-day (repeatability) and inter-day (reproducibility) analyses yielded RSD values lower than 6% and 13%, respectively. oup.com

Table 2: Representative Method Validation Data for Disperse Dyes via SPE-LC-ESI-MS/MS

Parameter Result
Linearity Range 2.0 - 100.0 ng/mL
Correlation Coefficient (R²) ≥ 0.992
Method Limit of Detection (LOD) ~2.0 ng/L
Method Limit of Quantification (LOQ) ~8.0 ng/L
Precision (Intra-day RSD) < 6%
Precision (Inter-day RSD) < 13%
Accuracy (Average Recovery) > 70%

Data derived from a study on nine disperse dyes (Disperse Red 1, Violet 93, Blue 373, Orange 1, Orange 3, Orange 25, Yellow 3, Yellow 7, and Red 13) and is representative for this class of compounds. oup.com

Sample Preparation Techniques for Environmental Matrices (e.g., Solid Phase Extraction - SPE)

Effective sample preparation is a critical step to isolate and pre-concentrate target analytes like Disperse Orange 73 from complex environmental matrices, such as water, dust, or soil, and to remove interfering components. oup.commdpi.com Solid Phase Extraction (SPE) is the most common and effective technique for this purpose. oup.comresearchgate.net The procedure involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample extract ready for chromatographic analysis. mdpi.com

For the analysis of disperse dyes in environmental water samples, an SPE-LC-ESI-MS/MS method has been successfully developed and validated. oup.comresearchgate.net A related technique, dispersive solid-phase extraction (dSPE), involves dispersing the sorbent material directly into the sample extract. researchgate.netnih.gov This simplifies the procedure by eliminating the need for cartridge conditioning and slow sample loading, making it a quick, easy, and effective clean-up step, famously used in the QuEChERS method. mdpi.comnih.gov For solid samples like house dust, extraction may involve methods like Soxhlet extraction followed by clean-up steps before instrumental analysis. nih.govnih.gov

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic and mass spectrometric techniques are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic compounds. To ensure accurate identification and quantification, pure analytical standards are required. For many commercial dyes, including Disperse Orange 73, these may not be readily available.

Therefore, researchers often purify the dyes from raw commercial dyestuffs using techniques like flash chromatography. nih.govnih.gov Following purification, the definitive structure of the compound is confirmed using a combination of HRMS and NMR. nih.gov Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) analyses are performed. nih.gov The resulting spectra provide detailed information about the molecule's carbon-hydrogen framework. sapub.org By analyzing the chemical shifts (δ), signal integrations, and coupling patterns, the precise arrangement of atoms and functional groups within the Disperse Orange 73 molecule can be unequivocally confirmed, providing a well-characterized standard for future quantitative studies. nih.govnih.govsapub.org

Mechanistic Investigations of Biological Interactions of Azobenzene Disperse Dyes

In Vitro Peptide Reactivity Assays for Sensitization Potential (e.g., Direct Peptide Reactivity Assay - DPRA)

The potential for a chemical to cause skin sensitization is a critical aspect of its biological activity. The Direct Peptide Reactivity Assay (DPRA) is a validated in chemico method used to assess this potential by measuring a substance's reactivity with model nucleophilic peptides. duke.eduresearchgate.netresearchgate.net This assay simulates the molecular initiating event of skin sensitization, where a low-molecular-weight chemical (a hapten) covalently binds to skin proteins, forming a complex that can trigger an immune response. nih.gov

Research utilizing the DPRA has been conducted on a range of azobenzene (B91143) disperse dyes, including purified Disperse Orange 73. nih.govresearchgate.net These studies, performed using both spectrophotometric and high-performance liquid chromatography (HPLC) methods, have demonstrated that all tested azobenzene dyes react covalently with nucleophilic peptides. nih.govnih.govduke.edu The reaction occurs in a dose-dependent manner, confirming their potential to function as immune sensitizers. nih.govnih.govduke.edu These findings suggest that textiles containing azobenzene disperse dyes, such as Disperse Orange 73, could present a risk for inducing skin sensitization. nih.govnih.govduke.edu

Table 1: DPRA Parameters for Azobenzene Disperse Dyes

Assay Parameter Description Finding
Model Peptides Synthetic peptides containing nucleophilic amino acids. Cysteine and Lysine are used to mimic protein binding sites. nih.gov
Reaction Covalent binding of the electrophilic dye to the peptide. All tested azobenzene dyes showed reactivity. nih.govnih.govduke.edu
Endpoint Measurement of peptide depletion after incubation with the dye. Reactivity is dose-dependent. nih.govnih.govduke.edu

| Interpretation | Peptide reactivity serves as a proxy for sensitization potential. | Results suggest azobenzene dyes may function as immune sensitizers. nih.govnih.gov |

Analysis of Dye-Peptide Binding Kinetics and Mechanisms

The interaction between azobenzene disperse dyes and peptides has been characterized through kinetic studies. These investigations reveal that the binding reaction proceeds with pseudo-first-order kinetics. nih.govnih.govduke.edu The mechanism involves the electrophilic dye molecule covalently binding to nucleophilic residues on the model peptides, a process that mimics haptenization. nih.gov

Kinetic evaluations were performed by monitoring the reaction between the dyes and peptides over a 24-hour period. nih.gov These experiments determined key kinetic parameters, such as observed rate constants (k_obs), which were found to be as high as 0.04 hr⁻¹ for some dyes in the class. nih.govnih.govduke.edu Furthermore, studies have shown that azobenzene dyes generally react more potently with cysteine than with lysine, indicating a preferential binding to certain nucleophilic sites. duke.edu

Table 2: Kinetic Profile of Azobenzene Dye-Peptide Interactions

Kinetic Parameter Observation Reference
Reaction Order Pseudo-first order nih.govnih.govduke.edu
Rate Constants (k_obs) As high as 0.04 hr⁻¹ for some azobenzene dyes. nih.govnih.govduke.edu
Peptide Preference Dyes react more potently with cysteine than with lysine. duke.edu

| Incubation Time | Kinetic analysis performed over a 24-hour period. | nih.gov |

Structure-Activity Relationships in Biological Interactions

The degree of biological reactivity observed in azobenzene disperse dyes is intrinsically linked to their molecular structure. duke.edu Studies have successfully established correlations between the rates of peptide binding and the electrophilic properties of the dyes. nih.govnih.gov These properties can be quantified using metrics such as Hammett constants and electrophilicity indices, which provide a quantitative basis for the structure-activity relationship. nih.govnih.govduke.edu

Specific functional groups play a crucial role in defining the biological activity. For the broader class of azo dyes, those containing p-phenylenediamine (B122844) or benzidine (B372746) moieties are often biologically active. nih.gov The presence of an electron-withdrawing nitro group (—NO₂), a key feature in the structure of Disperse Orange 73 derived from its 4-nitrobenzenamine precursor, is significant. worlddyevariety.com In terms of mutagenicity, the substitution of an amino group with a nitro group does not diminish this potential. nih.gov For antimicrobial activity, the presence of electron-withdrawing groups on the aromatic rings of azobenzene compounds is also considered important for enhancing their efficacy. encyclopedia.pubnih.gov

Exploration of Antimicrobial and Anticancer Activities of Related Disperse Dyes

The characteristic azobenzene scaffold has been the subject of research exploring a range of other biological activities, notably antimicrobial and anticancer effects. nih.govmdpi.commdpi.com

Antimicrobial Activity: Several studies have demonstrated that substituted azobenzene molecules possess intrinsic antimicrobial properties. encyclopedia.pubnih.gov The structure-activity relationship is critical, with research highlighting the importance of electron-withdrawing groups on the aromatic ring for enhancing bioactivity. encyclopedia.pub For instance, nitro-substituted azobenzenes have shown high antimicrobial activity against various bacterial and fungal strains, including S. aureus and C. krusei. nih.gov Other research into novel azo dyes, such as those incorporating thiazolidinone or sulfamethaxazole moieties, has also reported significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netdergipark.org.tr

Anticancer Activity: The relationship between azo dyes and cancer is complex. Historically, certain azo dyes have been identified as carcinogenic, primarily because their metabolic breakdown in the body can release mutagenic aromatic amines. nih.govcdnsciencepub.commdpi.com However, contemporary research is also focused on designing novel azobenzene derivatives with potential therapeutic applications. mdpi.commdpi.com Various new azo compounds, including those synthesized as Schiff bases or derived from heterocyclic systems, are being evaluated for their antiproliferative effects against cancer cell lines. dergipark.org.trekb.eg For example, a series of phenyldiazenyl sulfonamide compounds were investigated as potential aromatase inhibitors for use in anti-breast-cancer therapy. mdpi.com

Table 3: Biological Activities of Related Azobenzene Derivatives

Biological Activity Key Structural Features Target Organisms/Cells Reference
Antimicrobial Electron-withdrawing groups (e.g., -NO₂, halogens) S. aureus, C. albicans, L. monocytogenes nih.gov
Antimicrobial Thiazolidinone moiety Gram-positive and Gram-negative bacteria researchgate.net
Anticancer (Carcinogenicity) Metabolizes to aromatic amines (e.g., benzidine) Not applicable nih.govmdpi.com
Anticancer (Therapeutic) Phenyldiazenyl sulfonamides Aromatase enzyme (breast cancer) mdpi.com

| Anticancer (Therapeutic) | Schiff bases derived from pyrano[3,2-c]quinoline | Not specified | dergipark.org.tr |

Emerging Research Directions and Future Perspectives for Disperse Orange 73

Integration in Advanced Functional Materials (e.g., Photonics and Optical Applications)

The intrinsic properties of azo disperse dyes, including Disperse Orange 73, make them promising candidates for advanced functional materials. Their molecular structure, characterized by conjugated systems of alternating double and single bonds and chromophoric groups, is responsible for their color and also imparts unique optical and photonic capabilities. iarc.fr

Researchers are investigating the use of similar disperse dyes, such as Disperse Orange 3 and Disperse Orange 25, in the development of materials for display devices and other electro-optical applications. sigmaaldrich.cnevitachem.com For instance, the fabrication of thin films of Disperse Orange 3 using physical vapor deposition (PVD) has been explored for photonics technology. scientific.net These studies focus on understanding the molecular orientation and arrangement within the thin film, which are critical for optimizing their optical properties. scientific.net The potential for these dyes to be used in sensors and optoelectronics is also an active area of research. sigmaaldrich.cn While direct research on Disperse Orange 73 in these specific applications is still emerging, the foundational work with structurally similar dyes paves the way for its future exploration in photonics and advanced optical materials.

Development of Integrated and Sustainable Remediation Systems

The presence of disperse dyes like Disperse Orange 73 in textile wastewater poses a significant environmental challenge due to their low water solubility and persistence. nih.govmdpi.com This has spurred the development of innovative and sustainable remediation technologies aimed at not only removing these dyes but also recovering valuable resources.

A promising approach involves the use of nanoclay as a sustainable carrier for removing disperse dyes from wastewater. researchgate.net One study demonstrated a hybrid dye-nanoclay material that effectively adsorbed disperse dyes and could then be repurposed for dyeing polyester (B1180765), creating a circular system within the textile industry. researchgate.net Other research has explored the use of olive pomace as a bioremediation strategy to adsorb and recover disperse dyes from industrial effluents. mdpi.com These methods offer a dual benefit of wastewater treatment and resource recovery, aligning with the principles of a circular economy. researchgate.net

Furthermore, advanced oxidation processes and electrochemical reduction are being investigated as effective methods for decolorizing and degrading disperse dyes. mdpi.com While these studies may not have focused exclusively on Disperse Orange 73, the principles and methodologies are transferable and offer a pathway for developing integrated systems for its remediation. mdpi.commdpi.com The goal is to create efficient, eco-friendly, and economical systems for treating textile wastewater containing this and other disperse dyes. researchgate.net

Comprehensive Environmental Impact Assessment Frameworks

Growing awareness of the potential environmental and human health risks associated with textile dyes has led to calls for more comprehensive impact assessment frameworks. google.comnih.gov Disperse Orange 73, as an azobenzene (B91143) disperse dye, is part of a class of chemicals that are under scrutiny for their potential to be allergenic, mutagenic, and carcinogenic. researchgate.net

Recent studies have focused on characterizing the presence of azobenzene disperse dyes, including Disperse Orange 73, in various environmental compartments, such as house dust, and in consumer products like children's polyester clothing. nih.govresearchgate.net These studies aim to fill knowledge gaps regarding the occurrence, transformation, and fate of these dyes in the environment. researchgate.net

Regulatory bodies are also conducting screening assessments of azo disperse dyes to evaluate their risk to the environment and human health. researchgate.netgazette.gc.cacanada.cacanada.ca These assessments consider factors such as water solubility, bioaccumulation potential, and toxicity to aquatic organisms. researchgate.netcanada.ca For example, one assessment calculated the external acute effect concentration (LC50) for Disperse Orange 73 to be 269.24 mg/L, suggesting moderate toxicity to fish. researchgate.net The development of such comprehensive frameworks is crucial for understanding the full environmental impact of Disperse Orange 73 and for informing risk management decisions. canada.ca

Table 1: Ecotoxicological Data for Disperse Orange 73

ParameterValueSource
Molecular Weight (g/mol)443 researchgate.net
Calculated External Acute Effect Concentration (LC50, mg/L)269.24 researchgate.net

Advancements in Green Chemistry Principles for Disperse Dye Lifecycle Management

The principles of green chemistry are increasingly being applied to the entire lifecycle of disperse dyes, from synthesis to end-of-life. The goal is to design and manufacture dyes that are less hazardous, use renewable feedstocks, and are designed for degradation.

The synthesis of Disperse Orange 73 itself involves the diazotization of 4-Nitrobenzenamine and coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate. worlddyevariety.com Green chemistry approaches could explore alternative, less hazardous starting materials and more efficient, waste-minimizing synthetic routes.

In terms of application, research is ongoing to improve the efficiency of the dyeing process to reduce the amount of dye discharged into wastewater. hermetachem.com This includes optimizing dyeing parameters and exploring new dyeing techniques that enhance dye fixation on the fabric.

Q & A

Q. How should researchers design longitudinal studies to assess chronic exposure effects of DISPERSE ORANGE 73 on microbial communities?

  • Methodological Answer : Employ metagenomic sequencing (16S rRNA) at intervals (0, 30, 90 days) with exposure concentrations (1–100 mg/L). Use negative controls and randomized block designs. Analyze alpha/beta diversity metrics (Shannon, Bray-Curtis) and correlate with dye degradation rates via Mantel tests .

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